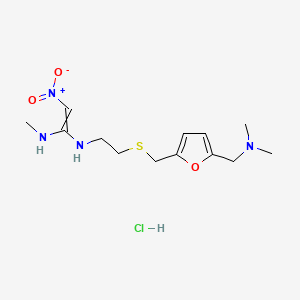
ranitidine hydrochloride
Vue d'ensemble
Description
Ranitidine hydrochloride is a histamine H2-receptor antagonist that reduces stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . The compound was discovered in England in 1976 and came into commercial use in 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of ranitidine hydrochloride typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ranitidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of ranitidine with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Ranitidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine H2-receptor antagonists and their interactions.
Biology: Investigated for its effects on gastric acid secretion and its role in gastrointestinal physiology.
Industry: Utilized in the development of sustained-release formulations and advanced drug delivery systems.
Mécanisme D'action
Ranitidine hydrochloride works by blocking histamine H2 receptors on the parietal cells in the stomach lining, thereby inhibiting the secretion of gastric acid . This action helps in reducing symptoms associated with excess stomach acid, such as heartburn and acid indigestion . The molecular targets include the histamine H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another histamine H2-receptor antagonist with a similar mechanism of action but a shorter duration of effect.
Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to ranitidine.
Nizatidine: Similar to ranitidine but with a slightly different pharmacokinetic profile.
Uniqueness
Ranitidine hydrochloride is unique due to its balanced efficacy and safety profile. It has a longer duration of action compared to cimetidine and a better side effect profile compared to other H2-receptor antagonists .
Propriétés
Formule moléculaire |
C13H23ClN4O3S |
|---|---|
Poids moléculaire |
350.87 g/mol |
Nom IUPAC |
1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |
Clé InChI |
GGWBHVILAJZWKJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
Numéros CAS associés |
66357-35-5 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














